molecular formula C4H2Br2N2 B14296220 3,4-Dibromopyridazine CAS No. 120258-52-8

3,4-Dibromopyridazine

Cat. No.: B14296220
CAS No.: 120258-52-8
M. Wt: 237.88 g/mol
InChI Key: AQZJVJXVTVCMCZ-UHFFFAOYSA-N
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Description

3,4-Dibromopyridazine (CAS: N/A; molecular formula: C₄H₂Br₂N₂) is a brominated heterocyclic compound featuring a pyridazine core substituted with bromine atoms at the 3- and 4-positions. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, and bromination at these positions introduces steric and electronic effects that influence reactivity. However, synthetic protocols and applications for this compound are less documented compared to its isomers (e.g., 3,6-dibromopyridazine), likely due to challenges in regioselective synthesis and stability .

Properties

IUPAC Name

3,4-dibromopyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-2-7-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZJVJXVTVCMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611945
Record name 3,4-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-52-8
Record name 3,4-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromopyridazine can be synthesized through several methods. One common approach involves the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3,4-Dibromopyridazine depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary based on the derivative or compound it forms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties and Reactivity of Dibrominated Pyridazines and Related Heterocycles

Compound Bromine Positions Reactivity in Cross-Coupling Synthesis Method Applications/Notes References
3,4-Dibromopyridazine 3,4 Limited reported examples Not well-documented Potential scaffold for SNAr reactions
3,6-Dibromopyridazine 3,6 High (C3-selective SMC) One-pot synthesis from diarylbutadiyne Cross-coupling scaffold; commercial availability (CAS: 17973-86-3)
3,5-Dibromopyridazine 3,5 Moderate (C3-selective SMC) Halogenation of pyridazine derivatives Ligand tuning required for C5 selectivity
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine 4,7 (fused ring) High (electron-deficient core) Bromination of thiadiazolo-pyridazine Ultrahigh electron-deficient substrates for optoelectronics
7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one 7 (fused ring) Moderate (selenium enhances stability) Ring closure with SeO₂ Stable intermediates for selenadiazolo derivatives

Key Findings

Regioselectivity in Reactivity :

  • This compound lacks reported Suzuki-Miyaura coupling (SMC) examples, likely due to steric hindrance and electronic deactivation from adjacent bromines. In contrast, 3,6-dibromopyridazine undergoes efficient C3-selective SMC reactions, making it a preferred scaffold for functionalization .
  • 3,5-Dibromopyridazine exhibits moderate reactivity, with selectivity for C3 achievable via ligand tuning (e.g., Pd(PPh₃)₄) .

Electronic Effects :

  • Fused-ring derivatives like 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine exhibit extreme electron deficiency due to the thiadiazole moiety, enhancing their utility in charge-transfer materials .
  • 3,6-Dibromopyridazine ’s para-substituted bromines create a symmetrical electronic environment, favoring predictable reactivity in cross-coupling .

Fused-ring systems (e.g., selenadiazolo derivatives) are synthesized via cyclization reactions using selenium dioxide or sulfur sources, with characterization by NMR and X-ray crystallography .

Stability and Applications :

  • This compound ’s instability under standard conditions limits its utility compared to fused-ring analogs like 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine , which are thermally stable and used in optoelectronic materials .
  • 7-Bromo-selenadiazolo derivatives benefit from selenium’s redox-active properties, enabling applications in catalysis and medicinal chemistry .

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